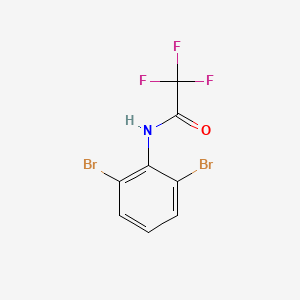

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

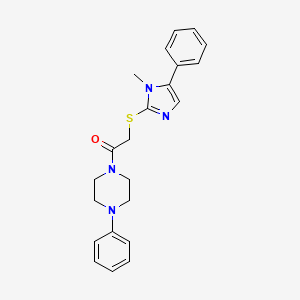

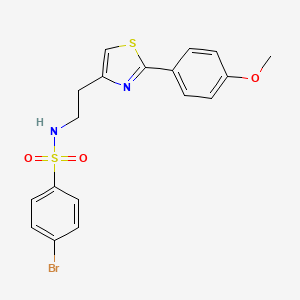

“N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” is an organic compound with the molecular formula C8H7Br2NO . It is a derivative of acetamide, which is substituted by a 2,6-dibromophenyl group .

Molecular Structure Analysis

The molecular structure of “N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” consists of a central carbon atom bonded to a nitrogen atom and a trifluoromethyl group. The nitrogen atom is also bonded to a 2,6-dibromophenyl group .Physical And Chemical Properties Analysis

“N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” has a molecular weight of 292.955 Da and a monoisotopic mass of 290.889435 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 380.3±32.0 °C at 760 mmHg, and a flash point of 183.8±25.1 °C .Applications De Recherche Scientifique

1. Organic Synthesis and Electrophilic Fluorination

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide and related compounds are used in organic synthesis, particularly in electrophilic fluorination reactions. For example, research by Banks et al. (1996) explored the use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] in fluorinating various organic compounds under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

2. Synthesis of Heterocyclic Compounds

Compounds similar to N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide are used in the synthesis of heterocyclic compounds, such as azetidinones, which have potential pharmaceutical applications. Bordeau et al. (2006) demonstrated the use of difluoro(trimethylsilyl)acetamides in synthesizing 3,3‐Difluoroazetidinones (Bordeau, Frébault, Gobet, & Picard, 2006).

3. Structural and Stereochemical Studies

Research by Negrebetsky et al. (2008) on N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds provided insights into the synthesis, structure, and dynamic stereochemistry of these organosilicon compounds. Their study helps in understanding the molecular behavior and potential applications in materials science (Negrebetsky, Taylor, Kramarova, Shipov, Pogozhikh, Ovchinnikov, Korlyukov, Bowden, Bassindale, & Baukov, 2008).

4. Biochemical Applications

In biochemistry, similar fluorinated compounds are used in calcium measurement techniques. Smith et al. (1983) investigated how difluoro derivatives of certain chelators can be used to determine calcium concentrations in biological systems (Smith, Hesketh, Metcalfe, Feeney, & Morris, 1983).

5. Pharmaceutical Research

In pharmaceutical research, derivatives of N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide are synthesized for potential medicinal applications. Mphahlele et al. (2017) synthesized a series of compounds for evaluation as antimalarial agents, demonstrating the pharmaceutical relevance of these types of compounds (Mphahlele, Mmonwa, & Choong, 2017).

6. Environmental Science

Finally, compounds like N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide are studied in environmental science for understanding the fate and effects of fluorinated organics in the environment. Key et al. (1997) provided insights into how these compounds behave in various environmental contexts (Key, Howell, & Criddle, 1997).

Mécanisme D'action

Target of Action

A structurally similar compound, 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, has been reported to targetBiotin Carboxylase in Escherichia coli .

Pharmacokinetics

A related compound, 2-(2,6-dibromophenyl)acetonitrile, is reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide.

Result of Action

Based on the target of the related compound, it might interfere with the function of biotin carboxylase, potentially affecting fatty acid synthesis and energy production in cells .

Propriétés

IUPAC Name |

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F3NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEKJXSMNQTMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NC(=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)

![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)

![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)

![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)

![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)